Decylphosphonic acid

Catalog No.
S539545
CAS No.
6874-60-8
M.F
C10H23O3P
M. Wt
222.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decylphosphonic acid

CAS Number

6874-60-8

Product Name

Decylphosphonic acid

IUPAC Name

decylphosphonic acid

Molecular Formula

C10H23O3P

Molecular Weight

222.26 g/mol

InChI

InChI=1S/C10H23O3P/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H2,11,12,13)

InChI Key

DZQISOJKASMITI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCP(=O)(O)O

solubility

Soluble in DMSO

Synonyms

Phosphonic acid, P-decyl-; 1-Decanephosphonic acid; Decanephosphonic acid; Decylphosphonic acid.

Canonical SMILES

CCCCCCCCCCP(=O)(O)O

The exact mass of the compound Decylphosphonic acid is 222.1385 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407850. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Decylphosphonic acid (DPA) is a medium-chain (C10) alkylphosphonic acid primarily utilized as a high-performance surface modifier, self-assembled monolayer (SAM) precursor, and active corrosion inhibitor [1]. Featuring a bifunctional structure with a reactive phosphonic acid headgroup and a hydrophobic decyl tail, DPA forms robust, covalently bound bidentate and tridentate linkages on metal oxides such as aluminum, titanium, and magnesium alloys [2]. In industrial procurement, DPA is prioritized for its optimal balance of non-polar solvent solubility and its ability to form densely packed, conformationally ordered monolayers without the moisture-sensitivity issues inherent to silanes [3]. This makes it a critical material for nanoparticle capping, advanced tribological coatings, and active corrosion protection in plasma electrolytic oxidation (PEO) systems.

Substituting Decylphosphonic acid with generic alkoxysilanes or alternative alkylphosphonates frequently compromises processability and coating integrity. Alkoxysilanes are highly sensitive to ambient moisture, often undergoing premature self-polymerization and cross-linking in solution, which leads to uneven monolayer deposition and reduced hydrolytic stability[1]. Conversely, while shorter-chain analogs like octylphosphonic acid (C8) offer excellent solubility, they fail to achieve tight conformational ordering at room temperature, resulting in disordered monolayers with inferior barrier properties[2]. Longer-chain alternatives such as octadecylphosphonic acid (C18) provide extreme hydrophobicity but suffer from drastically reduced solubility in standard industrial solvents like toluene or hexane, necessitating elevated processing temperatures and complicating large-scale formulation . DPA occupies the critical thermodynamic and kinetic sweet spot, ensuring both defect-free SAM formation and seamless integration into room-temperature manufacturing workflows.

Active Corrosion Inhibition in PEO-Coated Magnesium Alloys

In the protection of highly susceptible magnesium alloys (e.g., AZ21), generic corrosion inhibitors often fail when incorporated into Plasma Electrolytic Oxidation (PEO) coatings; for instance, 2,5-pyridinedicarboxylate sodium actually accelerates coating degradation [1]. In stark contrast, Decylphosphonic acid (DPA) actively forms insoluble compounds with Mg2+ ions, effectively blocking corrosion pathways. Quantitative testing demonstrates that DPA delays the failure of the PEO coating by over 50 days, compared to just 4 days for the reference PEO coating without the inhibitor [1].

Evidence DimensionPEO Coating Time to Failure
Target Compound Data>50 days (DPA-loaded PEO)
Comparator Or Baseline4 days (Reference PEO without inhibitor)
Quantified Difference>12.5x extension in coating lifetime
ConditionsAZ21 Mg alloy in corrosive aqueous environment

Justifies the procurement of DPA as a critical active inhibitor for aerospace and automotive lightweighting applications where standard inhibitors degrade the protective matrix.

Conformational Ordering Threshold vs. Shorter-Chain Analogs

The barrier properties of a self-assembled monolayer depend strictly on van der Waals-driven chain packing. Solid-state 13C NMR studies reveal that shorter-chain analogs like octylphosphonic acid (C8) fail to achieve conformational order at room temperature, evidenced by an inner methylene chemical shift at 30 ppm indicating a disordered, liquid-like state[1]. Decylphosphonic acid (C10) provides the necessary chain length to cross the thermodynamic threshold, forming densely packed, highly ordered monolayers that provide superior dielectric and barrier performance without requiring the elevated processing temperatures needed to dissolve C18 analogs [1].

Evidence DimensionMonolayer Conformational Order at Room Temperature
Target Compound DataC10 (DPA) achieves dense, ordered packing
Comparator Or BaselineC8 (OPA) remains conformationally disordered (liquid-like)
Quantified DifferenceC10 provides the minimum chain length for stable room-temperature crystalline-like packing
ConditionsSAMs formed on metal oxide substrates (ZrO2, TiO2) at 25 °C

Ensures buyers that DPA provides the necessary barrier density for reliable surface passivation, which C8 analogs cannot achieve without sub-ambient cooling.

Thermal and Hydrolytic Stability vs. Alkoxysilanes

Organosilanes are commonly procured for surface functionalization, but their Si-O-Metal bonds are susceptible to thermal cleavage and hydrolytic attack. X-ray photoelectron spectroscopy (XPS) analyses demonstrate that standard silane SAMs (e.g., APTES) exhibit an onset of thermal desorption at 250 °C and completely decompose by 400 °C [1]. In contrast, alkylphosphonic acids like DPA form highly stable bidentate and tridentate P-O-Metal bonds that remain stable well beyond these temperatures and resist degradation even when exposed to warm nitric acid (pH 1.8, 60–95 °C) [2].

Evidence DimensionThermal Desorption Onset
Target Compound DataStable beyond 400 °C (Phosphonate SAMs)
Comparator Or BaselineOnset at 250 °C, complete decomposition at 400 °C (APTES Silane)
Quantified Difference>150 °C higher thermal stability threshold
ConditionsThermal annealing of functionalized substrates analyzed via XPS

Drives the selection of DPA over traditional silane coupling agents for microelectronic and industrial coatings exposed to harsh thermal or chemical environments.

Active Corrosion Protection for Lightweight Alloys

Directly leveraging its ability to form insoluble complexes with magnesium ions, DPA is the optimal active inhibitor additive for Plasma Electrolytic Oxidation (PEO) coatings on Mg and Al alloys. It is procured by automotive and aerospace manufacturers to extend coating failure times by over an order of magnitude in harsh aqueous environments[1].

High-Stability Dielectric SAMs for Microelectronics

Because DPA resists thermal desorption past 400 °C and avoids the moisture-induced self-polymerization common to alkoxysilanes, it is the preferred surface modifier for metal oxide dielectrics (e.g., HfO2, Al2O3) in organic thin-film transistors (OTFTs) and advanced interconnects [2].

Nanoparticle Capping and Quantum Dot Dispersion

DPA provides the critical thermodynamic balance between dense conformational ordering and high solubility in non-polar solvents (like toluene and hexane). This makes it an ideal, highly processable capping agent for stabilizing perovskite quantum dots, TiO2, and ZnO nanoparticles without the agglomeration risks associated with longer C18 chains [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

222.13848159 g/mol

Monoisotopic Mass

222.13848159 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YD52GQS9NC

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6874-60-8

Wikipedia

Decylphosphonic acid

General Manufacturing Information

Phosphonic acid, P-decyl-: ACTIVE

Dates

Last modified: 08-15-2023
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